molecular formula C23H24ClN5O3 B563656 9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]-6-chloroguanine-d5 CAS No. 1184968-31-7

9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]-6-chloroguanine-d5

Cat. No.: B563656
CAS No.: 1184968-31-7
M. Wt: 458.958
InChI Key: ZXJUDIFIAGSPQH-URHBMTNZSA-N
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Description

9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]-6-chloroguanine-d5, also known as this compound, is a useful research compound. Its molecular formula is C23H24ClN5O3 and its molecular weight is 458.958. The purity is usually 95%.
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Scientific Research Applications

Rotamer Studies and Molecular Interaction

  • Rotamer Equilibrium and Hydrogen Bonding : Studies have indicated the significance of electrostatic effects and hydrogen bonding in determining the rotamer equilibrium of compounds similar to 9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]-6-chloroguanine-d5, highlighting the role of intramolecular interactions (Yamamoto, Tanaka, & Ōki, 1983).

Synthesis and Chemical Properties

  • Synthetic Studies and Tautomerism : Research has focused on the synthesis and tautomerism of purine derivatives, providing insights into the chemical properties and potential applications of similar compounds (Roggen & Gundersen, 2008).
  • Synthesis of N6-Alkoxy Purines : The synthesis of N6-alkoxy analogues, similar in structure to this compound, has been explored, revealing potential applications in various chemical reactions (Fujii, Saito, & Nakasaka, 1983).

Properties

IUPAC Name

6-chloro-9-[[1,1,2,3,3-pentadeuterio-1,3-bis(phenylmethoxy)propan-2-yl]oxymethyl]purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O3/c24-21-20-22(28-23(25)27-21)29(15-26-20)16-32-19(13-30-11-17-7-3-1-4-8-17)14-31-12-18-9-5-2-6-10-18/h1-10,15,19H,11-14,16H2,(H2,25,27,28)/i13D2,14D2,19D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJUDIFIAGSPQH-URHBMTNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)OCN3C=NC4=C3N=C(N=C4Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OCC1=CC=CC=C1)OCN2C=NC3=C2N=C(N=C3Cl)N)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675682
Record name 9-({[1,3-Bis(benzyloxy)(~2~H_5_)propan-2-yl]oxy}methyl)-6-chloro-9H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184968-31-7
Record name 9-({[1,3-Bis(benzyloxy)(~2~H_5_)propan-2-yl]oxy}methyl)-6-chloro-9H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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